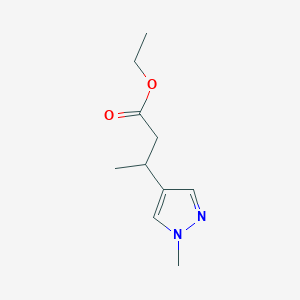
Bis(hydroxymethyl)norcantharimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hydroxymethyl)norcantharimide is a synthetic compound derived from norcantharidin, which itself is a demethylated derivative of cantharidin. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features two hydroxymethyl groups attached to the norcantharimide core, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(hydroxymethyl)norcantharimide typically involves the Diels-Alder reaction of 5-hydroxymethylfurfural (HMF) with maleimides, followed by hydrogenation of the double bond. This reaction is diastereoselective and proceeds with a good overall yield . The process can be carried out in aqueous media, which is a more environmentally friendly approach compared to using organic solvents .
Industrial Production Methods
Industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of renewable resources, such as biomass-derived HMF, makes the process sustainable and cost-effective . The scalability of the Diels-Alder reaction and subsequent hydrogenation steps ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(hydroxymethyl)norcantharimide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acetyl chloride in pyridine can be used to form acetyl derivatives.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Functionalized derivatives such as acetylated products.
Wissenschaftliche Forschungsanwendungen
Bis(hydroxymethyl)norcantharimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(hydroxymethyl)norcantharimide involves multiple pathways:
Inhibition of Proliferation: The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Induction of Apoptosis: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norcantharidin: A demethylated derivative of cantharidin with known anticancer properties.
Bis(aminomethyl)furans: Derivatives used as building blocks for the construction of biologically active compounds.
5-Hydroxymethylfurfural (HMF): A versatile platform chemical used in the synthesis of various derivatives.
Uniqueness
Bis(hydroxymethyl)norcantharimide stands out due to its dual hydroxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex molecules and advanced materials .
Eigenschaften
IUPAC Name |
(3aS,4S,7R,7aR)-4,7-bis(hydroxymethyl)-3a,5,6,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c12-3-9-1-2-10(4-13,16-9)6-5(9)7(14)11-8(6)15/h5-6,12-13H,1-4H2,(H,11,14,15)/t5-,6+,9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKMBFOQNLDLI-YUMGAWCOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1(O2)CO)C(=O)NC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@H]3[C@@H]([C@]1(O2)CO)C(=O)NC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)



![N-(2,6-dimethylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2575920.png)
![N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B2575922.png)
![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2575929.png)
![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)
![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)

